molecular formula C16H19N3O5S B6587578 2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- CAS No. 1219841-71-0

2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-

Cat. No.: B6587578
CAS No.: 1219841-71-0
M. Wt: 365.4 g/mol
InChI Key: FJSDIBZEOLIKPI-UHFFFAOYSA-N
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Description

The compound 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone (hereafter referred to as the target compound) features a benzoxazolone core linked via a 2-oxoethyl group to a piperazine moiety substituted with a cyclopropylsulfonyl group. The cyclopropylsulfonyl group in this compound likely enhances metabolic stability and receptor binding specificity compared to simpler substituents .

Properties

IUPAC Name

3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-15(11-19-13-3-1-2-4-14(13)24-16(19)21)17-7-9-18(10-8-17)25(22,23)12-5-6-12/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSDIBZEOLIKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141033
Record name 3-[2-[4-(Cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219841-71-0
Record name 3-[2-[4-(Cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219841-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[4-(Cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Assembly of the Benzoxazolone Core

The benzoxazolone scaffold is commonly prepared from 2-aminophenol derivatives through cyclocarbonylation. For example:

  • Phosgene-mediated cyclization :
    2-Aminophenol+COCl22(3H)-Benzoxazolone\text{2-Aminophenol} + \text{COCl}_2 \rightarrow \text{2(3H)-Benzoxazolone}
    This method, while efficient, requires careful handling of toxic phosgene.

  • Urea-based microwave synthesis :
    Heating 2-aminophenol with urea under microwave irradiation (140°C, 15 min) achieves cyclization with reduced reaction time and improved yields.

Functionalization at the 3-Position

The 3-position is modified via Mannich reactions or alkylation :

  • Mannich reaction :
    2(3H)-Benzoxazolone+Formaldehyde+4-Fluorophenylpiperazine3-(Piperazinylmethyl) Derivative\text{2(3H)-Benzoxazolone} + \text{Formaldehyde} + \text{4-Fluorophenylpiperazine} \rightarrow \text{3-(Piperazinylmethyl) Derivative}
    Conducted under reflux in methanol with yields up to 72%.

  • Bromoacetylation followed by nucleophilic substitution :

    • Step 1 : Bromoacetylation at the 6-position using bromoacetyl bromide.

    • Step 2 : Displacement with 4-(cyclopropylsulfonyl)piperazine in DMF/TEA at room temperature (30 hrs).

Table 1: Reaction Conditions for 3-Position Functionalization

MethodReagentsTemperatureTimeYieldCharacterization Techniques
Mannich ReactionFormaldehyde, PiperazineReflux1 hr68%FT-IR, 1H ^1\text{H}-NMR
Nucleophilic SubstitutionDMF, TriethylamineRT30 hrs58%TLC, HPLC-MS

Ring-Closure Strategies for Complex Derivatives

Trichloroacetylation-Ortho Shift-Cyclization Sequence

A novel three-step, one-pot method avoids unstable intermediates:

  • O-Trichloroacetylation : Treat N-alkyl-N-arylhydroxylamine with trichloroacetyl chloride.

  • Ortho shift : Migration of the trichloroacetoxy group to the adjacent carbon.

  • Cyclization : Spontaneous ring closure to form the benzoxazolone.

Example :
N-Methyl-N-(2-nitrophenyl)hydroxylamineTrichloroacetyl Cl3-Methylbenzoxazolone\text{N-Methyl-N-(2-nitrophenyl)hydroxylamine} \xrightarrow{\text{Trichloroacetyl Cl}} \text{3-Methylbenzoxazolone}
This method tolerates sensitive functional groups (esters, amides) and achieves yields of 65–85%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for both core formation and functionalization:

  • Core synthesis : 15 min at 140°C vs. 6 hrs conventional heating.

  • Piperazinyl coupling : 45 min at 80°C in DMF, improving yield to 74%.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Reaction Time15–45 min2–30 hrs
Yield70–85%55–75%
Byproduct Formation<5%10–15%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Condensation routes offer simplicity but require toxic reagents (phosgene).

  • Trichloroacetylation methods are milder and scalable but involve multi-step purification.

  • Microwave-assisted synthesis reduces time and energy, though specialized equipment is needed.

Functional Group Compatibility

  • Electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates during nucleophilic substitutions.

  • Steric hindrance at the 6-position slows reactions, necessitating prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzoxazolone derivatives typically involves reactions such as the Mannich reaction, where 2(3H)-benzoxazolone is reacted with piperazine derivatives to yield various substituted compounds. These compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures and purity .

Analgesic and Anti-inflammatory Activities

Research indicates that benzoxazolone derivatives possess significant analgesic and anti-inflammatory properties. For instance, studies have shown that certain derivatives inhibit the carrageenan-induced paw edema in animal models, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is believed to involve selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study:
A study evaluated several new benzoxazolone derivatives for their analgesic effects using tail-flick and hot-plate tests. Compounds with specific piperazine substitutions exhibited notable analgesic profiles, with some maintaining efficacy up to six hours post-administration .

CompoundPiperazine SubstitutionAnalgesic ActivityDuration of Effect
Compound 12-FluorophenylSignificant6 hours
Compound 22-MethoxyphenylModerate4 hours
Compound 3PyrimidylGood5 hours

Antimicrobial Activity

Benzoxazolone derivatives have also been studied for their antimicrobial properties against various bacterial strains. The introduction of different substituents on the benzoxazolone scaffold has been shown to enhance antimicrobial activity, making these compounds candidates for further development as antibiotics .

Case Study:
In vitro tests demonstrated that certain benzoxazolone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Anticancer Properties

The anticancer potential of benzoxazolone derivatives is another area of active research. These compounds have been evaluated against various cancer cell lines, showing promising cytotoxic effects. Mechanistic studies suggest that they may induce apoptosis in cancer cells through various pathways .

Case Study:
A study investigated the cytotoxic effects of new benzoxazolone derivatives on MCF-7 breast cancer cells. The results indicated that specific substitutions led to increased cytotoxicity compared to standard chemotherapeutics .

Cell LineCompound TestedIC50 (µM)
MCF-7Compound A15
M4A4Compound B10
HeLaCompound C12

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity and specificity, making the compound a potent inhibitor or modulator of its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Compound 5 and 6 ()
  • Structure: 5-Chloro-3-{[4-cyclopropyl]piperazino-1-yl}-2-benzoxazolone (5) and its non-chlorinated analog (6).
  • Key Differences : Lack the 2-oxoethyl linker and sulfonyl group; instead, the piperazine is directly substituted with cyclopropyl.
  • Implications : The absence of the sulfonyl group and shorter linker may reduce receptor affinity or alter metabolic pathways. Compound 5 showed moderate anti-caspase-3 activity, suggesting that chloro substitution enhances bioactivity compared to compound 6 .
Bifeprunox ()
  • Structure : Features a biphenylmethyl group on piperazine and acts as a dopamine D2/5-HT1A partial agonist.
  • Key Differences : The biphenylmethyl substituent confers dual receptor activity, whereas the target compound’s cyclopropylsulfonyl group may prioritize selectivity for other targets (e.g., histamine or serotonin receptors).
  • Implications : Substituent bulkiness (biphenylmethyl vs. cyclopropylsulfonyl) influences receptor interaction profiles and pharmacokinetics .

Analogues with Heterocyclic Core Modifications

Quinazolinone and Benzotriazinone Derivatives ()
  • Structures :
    • 3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one ().
    • 3-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one ().
  • Key Differences: Replacement of benzoxazolone with quinazolinone or benzotriazinone cores.
  • For example, quinazolinones are associated with kinase inhibition, while benzoxazolones are linked to neuroreceptor modulation .

Analogues with Varying Linker Lengths and Substituents

Bivalent Benzoxazolone/Benzothiazolone Ligands ()
  • Structures : Compounds 5i–5l feature alkyl chains (butyl or pentyl) between benzoxazolone/benzothiazolone and piperazine.
  • Key Differences : Longer linkers (e.g., butyl in 5i vs. 2-oxoethyl in the target compound) may increase flexibility and membrane permeability.
  • Implications : Shorter linkers (as in the target compound) could restrict conformational freedom, enhancing selectivity but reducing bioavailability .
Ciproxifan ()
  • Structure : Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl)ketone, a histamine H3 antagonist.
  • Key Differences : The ketone group and imidazole core differ from the target compound’s sulfonyl and benzoxazolone groups.
  • Implications : The sulfonyl group in the target compound may improve solubility compared to ciproxifan’s ketone, though both leverage cyclopropyl for metabolic stability .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Linker Key Bioactivity Reference ID
Target Compound Benzoxazolone Cyclopropylsulfonyl 2-Oxoethyl Under investigation
Compound 5 () Benzoxazolone Cyclopropyl Direct bond Anti-caspase-3 (moderate)
Bifeprunox () Benzoxazolone Biphenylmethyl Ethyl D2/5-HT1A partial agonist
Quinazolinone Derivative () Quinazolinone 2-Fluorophenyl 2-Oxoethyl Not reported
Benzotriazinone Derivative () Benzotriazinone 4-Fluorophenyl 2-Oxoethyl Not reported
Ciproxifan () Imidazole/Phenyl Cyclopropyl (via ketone) Propyloxy H3 antagonist (Ki = 0.5–1.9 nM)

Key Research Findings and Implications

  • Structural Determinants of Activity: The cyclopropylsulfonyl group in the target compound may enhance metabolic stability compared to non-sulfonylated analogs (e.g., compound 6) . Linker length influences conformational flexibility; shorter linkers (2-oxoethyl) may improve target specificity but reduce oral bioavailability .
  • Receptor Selectivity: Unlike bifeprunox’s dual D2/5-HT1A activity, the target compound’s sulfonyl group could favor interactions with serotonin or histamine receptors, warranting further profiling .
  • Synthetic Feasibility :
    • The target compound’s synthesis is achievable via established amidation protocols, though yields may vary compared to alkylation-based routes for longer linkers .

Q & A

Q. 1.1. What are the primary pharmacological properties of 2(3H)-benzoxazolone derivatives, and how do they compare to NSAIDs?

Answer: 2(3H)-Benzoxazolone derivatives exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition reduces prostaglandin production, a key mediator of inflammation . However, unlike classical NSAIDs, benzoxazolone derivatives may also influence circadian rhythm regulation through indirect interactions with clock proteins (e.g., CRY1/2), as suggested by molecular docking studies . Structural similarities to melatonin and indomethacin further suggest dual functionality in pain modulation and circadian pathways .

Q. 1.2. What structural features of the benzoxazolone scaffold contribute to its biological activity?

Answer: The benzoxazolone core contains a heterocyclic ring system that mimics the 5-methoxyindole structure of melatonin, enabling potential interactions with clock proteins like CRY1/2 . Substituents at the 5-position (e.g., nitro, fluoro) enhance binding affinities to these targets, as shown in pharmacophore mapping studies. The piperazinyl and cyclopropylsulfonyl groups in the side chain may improve pharmacokinetic properties (e.g., solubility, bioavailability) .

Q. 1.3. What analytical methods are validated for quantifying benzoxazolone derivatives in research settings?

Answer: Differential pulse polarography (DPP) at pH 3.00 (Britton-Robinson buffer) is a validated method for electrochemical determination of benzoxazolone derivatives, relying on the reduction of carbonyl groups. This technique has a linear response range of 0.2–65 mg/L, depending on the derivative . High-resolution mass spectrometry (HRMS) and NMR spectroscopy are also critical for structural confirmation .

Advanced Research Questions

Q. 2.1. How can molecular docking simulations guide the design of benzoxazolone derivatives targeting CRY1/2 clock proteins?

Answer: Molecular docking and dynamics simulations (e.g., using AutoDock or GROMACS) predict binding modes of benzoxazolone derivatives to CRY1/2. Key parameters include:

  • Binding affinity (ΔG): Calculated via MM/PBSA to prioritize derivatives with sub-µM affinity.
  • Hydrogen bonding: Interactions with residues like Glu356 (CRY1) or Arg293 (CRY2) stabilize binding .
  • Substituent effects: 5-Nitro and 5-fluoro groups enhance affinity, as shown in pharmacophore mapping .
    Limitation: Computational results require validation via in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) .

Q. 2.2. What synthetic strategies optimize the yield of 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone?

Answer: Key steps include:

  • Coupling reactions: Use of carbodiimide reagents (e.g., DCC) to conjugate the benzoxazolone core with the piperazinyl-oxoethyl side chain.
  • Sulfonylation: Reaction of cyclopropanesulfonyl chloride with the piperazine moiety under inert conditions (N₂ atmosphere) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) typically achieves yields of 51–53% .

Q. 2.3. How do contradictory findings on benzoxazolone’s circadian effects align with its anti-inflammatory properties?

Answer: While benzoxazolone derivatives lack direct binding to core clock proteins (e.g., CLOCK:BMAL1), their anti-inflammatory activity may indirectly modulate circadian rhythms. For example:

  • Inflammatory feedback: COX inhibition reduces pro-inflammatory cytokines (e.g., IL-6), which are known to disrupt circadian oscillations .
  • CRY protein crosstalk: Computational studies suggest benzoxazolone derivatives stabilize CRY1/2, potentially extending their inhibitory phase on CLOCK:BMAL1 .
    Resolution: Co-culture assays (e.g., macrophages + fibroblast circadian reporters) can dissect direct vs. indirect effects .

Q. 2.4. What in vitro models are recommended to validate benzoxazolone derivatives’ dual analgesic-circadian activity?

Answer:

  • Pain modulation: Primary neuronal cultures (DRG neurons) treated with capsaicin or ATP to assay TRPV1/P2X3 inhibition.
  • Circadian regulation: Luciferase reporters in U2OS cells (Bmal1-dLuc) to measure period lengthening/shortening .
  • Dose-response: IC₅₀ values for COX inhibition (ELISA for PGE₂) should correlate with CRY binding affinities (SPR data) .

Methodological Challenges

Q. 3.1. How can researchers address low solubility of benzoxazolone derivatives in aqueous assays?

Answer:

  • Co-solvents: Use DMSO (<1% v/v) to pre-dissolve compounds, ensuring compatibility with cell-based assays.
  • Prodrug design: Introduce phosphate or glycoside groups at the 3-position for improved hydrophilicity .
  • Nanoformulation: Encapsulate derivatives in PLGA nanoparticles to enhance bioavailability .

Q. 3.2. What computational tools are best suited for SAR studies of benzoxazolone derivatives?

Answer:

  • QSAR modeling: Utilize Schrödinger’s QikProp or MOE to predict ADMET properties.
  • Free energy perturbation (FEP): Quantify substituent effects on binding to CRY1/2 .
  • Fragment-based design: Screen substituent libraries (e.g., Enamine REAL Space) using Glide docking .

Future Directions

  • Multi-target optimization: Combine CRY1/2 binding with TRPV1 inhibition for neuropathic pain .
  • Circadian rhythm assays: Use organ-on-chip models with synchronized circadian oscillators to study systemic effects .
  • Structural biology: Solve X-ray co-crystal structures of benzoxazolone derivatives with CRY1/2 to refine docking models .

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